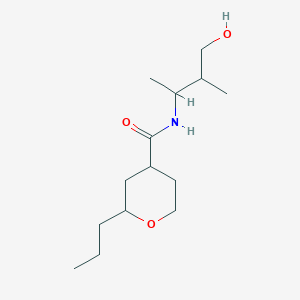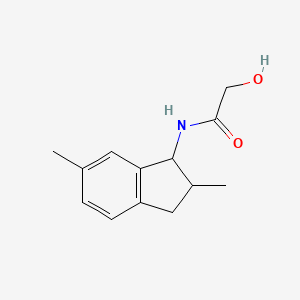
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and activation of this enzyme has been shown to have potential therapeutic benefits in a variety of diseases, including diabetes, cancer, and cardiovascular disease.
Mechanism of Action
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that result in increased phosphorylation of the α-subunit. This activation of AMPK leads to downstream effects on cellular metabolism, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has also been shown to inhibit the activity of acetyl-CoA carboxylase, leading to decreased fatty acid synthesis.
Biochemical and Physiological Effects:
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has been shown to improve glucose uptake and insulin sensitivity, as well as increase fatty acid oxidation and mitochondrial biogenesis. N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has also been shown to inhibit the growth of cancer cells and have cardioprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide in lab experiments is its specificity for AMPK activation. This allows researchers to study the effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation of N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the use of N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide in combination with other drugs for the treatment of diseases such as diabetes and cancer. Finally, further research is needed to fully understand the mechanism of action of N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide and its effects on cellular metabolism.
Synthesis Methods
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide can be synthesized through a multistep process involving the reaction of various reagents, including butyl lithium, methyl iodide, and ethyl chloroformate. The final product is obtained through purification by column chromatography. The synthesis of N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has been described in detail in several publications, including a 2008 paper by Scott et al. in the Journal of Medicinal Chemistry.
Scientific Research Applications
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has been extensively studied for its potential therapeutic benefits in a variety of diseases. In animal models, N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has been shown to improve glucose uptake and insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes. N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has also been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent. In addition, N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular disease.
properties
IUPAC Name |
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-4-5-13-8-12(6-7-18-13)14(17)15-11(3)10(2)9-16/h10-13,16H,4-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFAVXHZJATPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)C(=O)NC(C)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6638028.png)
![[4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol](/img/structure/B6638035.png)
![1-[[4-(hydroxymethyl)phenyl]methyl]-3,4-dihydro-2H-quinoline-4-carboxamide](/img/structure/B6638037.png)
![[4-[[Methyl-[(3,4,5-trifluorophenyl)methyl]amino]methyl]phenyl]methanol](/img/structure/B6638040.png)
![[1-(4-fluorophenyl)-4-hydroxypyrazol-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6638051.png)
![N-[1-[2-(3-chlorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638059.png)
![5-(2,5-Difluorophenyl)-1-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-3-ol](/img/structure/B6638067.png)
![3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B6638070.png)
![[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol](/img/structure/B6638074.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B6638095.png)
![3-(5-Chloroindol-1-yl)-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6638123.png)
![1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea](/img/structure/B6638134.png)

![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)